3-Ethynyl-7-methoxy-1H-indazole
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Overview
Description
3-Ethynyl-7-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the ethynyl and methoxy groups in this compound can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-7-methoxy-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethynyl-4-methoxyaniline with hydrazine hydrate in the presence of a catalyst can lead to the formation of the desired indazole compound. The reaction typically requires heating and may be carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-7-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The ethynyl and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of halogenated derivatives.
Scientific Research Applications
3-Ethynyl-7-methoxy-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Ethynyl-7-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact mechanism can vary depending on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound of the indazole family, known for its basic structure and biological activities.
3-Methyl-1H-indazole: A derivative with a methyl group at the 3-position, exhibiting different reactivity and properties.
7-Methoxy-1H-indazole: A compound with a methoxy group at the 7-position, similar to 3-Ethynyl-7-methoxy-1H-indazole but lacking the ethynyl group.
Uniqueness
This compound is unique due to the presence of both the ethynyl and methoxy groups, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-ethynyl-7-methoxy-2H-indazole |
InChI |
InChI=1S/C10H8N2O/c1-3-8-7-5-4-6-9(13-2)10(7)12-11-8/h1,4-6H,2H3,(H,11,12) |
InChI Key |
XIVUNBJQSLRTHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(NN=C21)C#C |
Origin of Product |
United States |
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